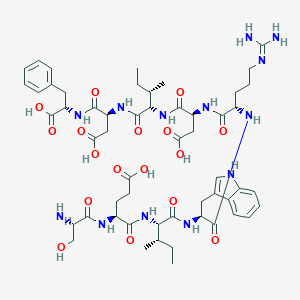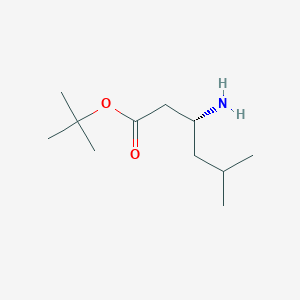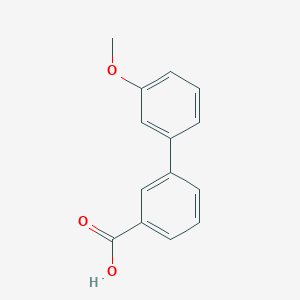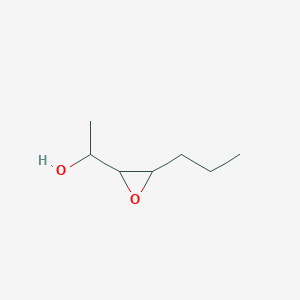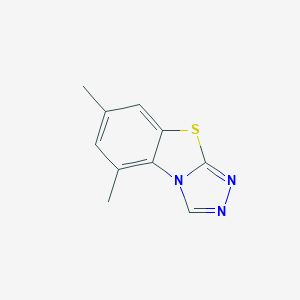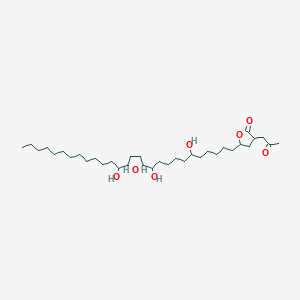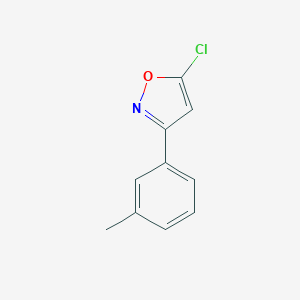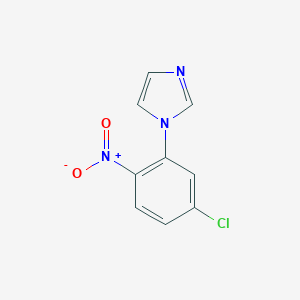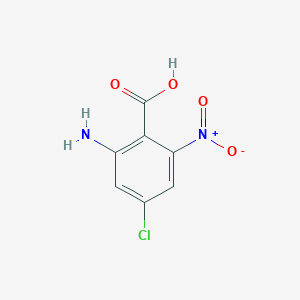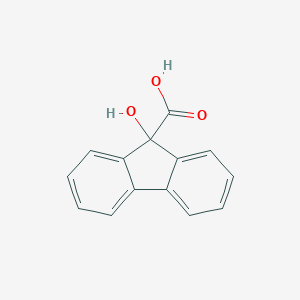
Flurenol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Flurenol has been explored for its potential in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on biological systems, including its role as a dopamine reuptake inhibitor.
Medicine: Investigated for its wake-promoting properties and potential as a next-generation anti-drowsiness drug.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mecanismo De Acción
Target of Action
Flurenol, also known as hydrafinil , is a plant growth regulator . It is often used in conjunction with phenoxy herbicides to assist in the control of broad-leaved weeds . The primary targets of this compound are the growing tips of shoots and roots of plants .
Mode of Action
This compound is a systemic compound, meaning it is absorbed by the leaves and roots of plants . It translocates acropetally and basipetally within the plant, accumulating in the growing tips of shoots and roots . The compound inhibits the growth and development of these growing tips and buds .
Biochemical Pathways
It has been suggested that the compound may penetrate the blood-brain barrier more readily due to its lipophilicity
Pharmacokinetics
It is known that the compound is systemic, meaning it is absorbed and transported within the plant . The lipophilicity of this compound suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of growth and development in the growing tips and buds of plants . This makes it effective for controlling broad-leaved weeds .
Análisis Bioquímico
Biochemical Properties
Flurenol interacts with various enzymes and proteins in biochemical reactions. The degradation of this compound is initiated by a dioxygenase enzyme, DbfA, which catalyzes the initial attack on both this compound and 9-fluorenone . Another enzyme, FlnB, exhibits activities against both 9-fluorenol and 1,1a-dihydroxy-1-hydro-9-fluorenone to produce 9-fluorenone and 2′-carboxy-2,3-dihydroxybiphenyl .
Cellular Effects
The degradation of this compound by the Pseudomonas sp. SMT-1 strain has been studied extensively . The strain uses this compound as a carbon source, and the degradation process involves several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound degradation involves several steps. The initial attack on this compound is catalyzed by the DbfA enzyme, yielding 9-fluorenol . The FlnB protein then acts on 9-fluorenol to produce 9-fluorenone . Further degradation steps involve the action of other enzymes, leading to the formation of phthalate .
Temporal Effects in Laboratory Settings
The effects of this compound degradation by the Pseudomonas sp. SMT-1 strain have been studied over time in laboratory settings . The strain is capable of degrading this compound, and the degradation process involves the formation of several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid .
Dosage Effects in Animal Models
The effects of this compound on animal models have not been extensively studied. Given its classification as a priority pollutant, it is likely that high doses of this compound could have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. The degradation of this compound leads to the formation of several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These intermediates are involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its lipophilic nature, it is likely that this compound can easily cross cell membranes and distribute within cells and tissues .
Subcellular Localization
Given the lipophilic nature of this compound, it is likely that it can distribute within various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Flurenol can be synthesized through the reduction of 9-fluorenone. One common method involves dissolving 9-fluorenone in warm ethanol and adding a reducing agent such as sodium borohydride. The reaction proceeds as follows:
- Dissolve 5 grams of 9-fluorenone in 30 milliliters of warm ethanol.
- Prepare a reducing reagent by dissolving 200 milligrams of sodium methoxide in 10 milliliters of methanol and adding 0.4 grams of sodium borohydride.
- Add the reducing reagent dropwise to the 9-fluorenone solution.
- Allow the reaction to proceed undisturbed for 10-20 minutes, during which the yellow 9-fluorenone is reduced to white 9-flurenol.
- Precipitate the product by adding 50 milliliters of water and neutralize with 0.1 M hydrochloric acid.
- Vacuum filter and wash the product with cold water to remove residual inorganic salts.
- Dry the crude product, which typically has a melting point of 153°C and a yield of 95-100% .
Industrial Production Methods
Industrial production of this compound typically involves similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The choice of solvents and reducing agents may vary based on cost and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
Flurenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to fluorenone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: As described in the preparation methods, this compound is produced by the reduction of 9-fluorenone.
Substitution: The hydroxy group in this compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Fluorenone.
Reduction: this compound (from 9-fluorenone).
Substitution: Various esters or ethers depending on the substituent.
Comparación Con Compuestos Similares
Flurenol can be compared with other compounds such as modafinil and amphetamine:
Modafinil: Both this compound and modafinil are wake-promoting agents, but this compound is a weaker dopamine reuptake inhibitor. This compound has a higher lipophilicity, potentially leading to better brain penetration.
Amphetamine: Amphetamine is a potent stimulant with a higher risk of addiction. This compound’s weaker dopamine reuptake inhibition may result in a lower potential for abuse.
Similar Compounds
- Modafinil
- Amphetamine
- Fluorenone (precursor in synthesis)
This compound’s unique properties, such as its specific interaction with dopamine transporters and its higher lipophilicity, distinguish it from these similar compounds .
Propiedades
IUPAC Name |
9-hydroxyfluorene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAMYUGOODKVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075029 | |
| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-69-6 | |
| Record name | Flurenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurecol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene-9-carboxylic acid, 9-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flurenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURECOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TKT65AM8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


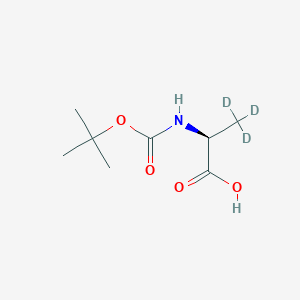
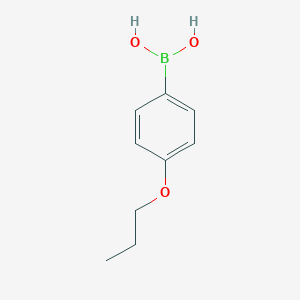
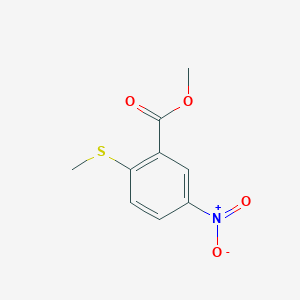
![2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B65206.png)
